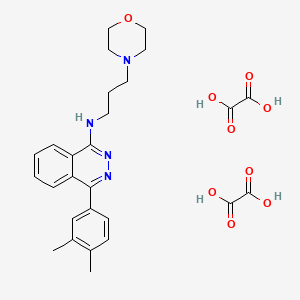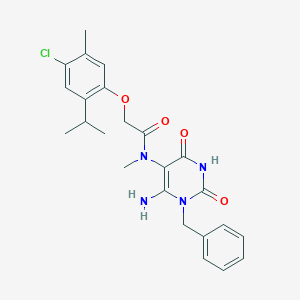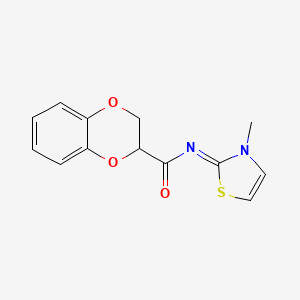![molecular formula C16H24ClNO3 B7452446 4-[[3-[(4-Chlorophenyl)methoxy]-2-hydroxypropyl]amino]cyclohexan-1-ol](/img/structure/B7452446.png)
4-[[3-[(4-Chlorophenyl)methoxy]-2-hydroxypropyl]amino]cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[3-[(4-Chlorophenyl)methoxy]-2-hydroxypropyl]amino]cyclohexan-1-ol, also known as AG-1478, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been widely used in scientific research to investigate the role of EGFR in various cellular processes and diseases.
Mechanism of Action
4-[[3-[(4-Chlorophenyl)methoxy]-2-hydroxypropyl]amino]cyclohexan-1-ol works by binding to the ATP-binding site of the EGFR tyrosine kinase, preventing the phosphorylation of downstream signaling proteins. This leads to the inhibition of EGFR signaling pathways, which are involved in cell growth, proliferation, and differentiation.
Biochemical and Physiological Effects:
4-[[3-[(4-Chlorophenyl)methoxy]-2-hydroxypropyl]amino]cyclohexan-1-ol has been shown to have a wide range of biochemical and physiological effects, depending on the specific cell type and disease model being studied. In cancer cells, 4-[[3-[(4-Chlorophenyl)methoxy]-2-hydroxypropyl]amino]cyclohexan-1-ol has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth. In cardiac cells, 4-[[3-[(4-Chlorophenyl)methoxy]-2-hydroxypropyl]amino]cyclohexan-1-ol has been shown to improve cardiac function and reduce myocardial infarction size. In neuronal cells, 4-[[3-[(4-Chlorophenyl)methoxy]-2-hydroxypropyl]amino]cyclohexan-1-ol has been shown to protect against ischemic injury and improve cognitive function.
Advantages and Limitations for Lab Experiments
4-[[3-[(4-Chlorophenyl)methoxy]-2-hydroxypropyl]amino]cyclohexan-1-ol has several advantages for lab experiments, including its high potency and specificity for EGFR, its ability to inhibit both wild-type and mutant forms of EGFR, and its well-established synthesis and characterization. However, 4-[[3-[(4-Chlorophenyl)methoxy]-2-hydroxypropyl]amino]cyclohexan-1-ol also has some limitations, including its relatively short half-life in vivo, its potential off-target effects, and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for research involving 4-[[3-[(4-Chlorophenyl)methoxy]-2-hydroxypropyl]amino]cyclohexan-1-ol, including:
1. Investigating the effects of EGFR inhibition on other cellular signaling pathways and downstream effector molecules.
2. Developing more potent and selective EGFR inhibitors for use in cancer therapy and other diseases.
3. Studying the role of EGFR in other disease models, such as diabetes, obesity, and autoimmune disorders.
4. Exploring the potential of 4-[[3-[(4-Chlorophenyl)methoxy]-2-hydroxypropyl]amino]cyclohexan-1-ol as a drug delivery vehicle for targeted therapy.
5. Investigating the effects of EGFR inhibition on the tumor microenvironment and immune system.
In conclusion, 4-[[3-[(4-Chlorophenyl)methoxy]-2-hydroxypropyl]amino]cyclohexan-1-ol is a valuable tool for investigating the role of EGFR in various cellular processes and diseases. Its well-established synthesis and characterization, high potency and specificity, and wide range of biochemical and physiological effects make it a valuable asset for scientific research. Further studies are needed to fully understand the mechanisms underlying its effects and to explore its potential for therapeutic applications.
Synthesis Methods
4-[[3-[(4-Chlorophenyl)methoxy]-2-hydroxypropyl]amino]cyclohexan-1-ol can be synthesized through a multi-step process involving the reaction of various chemical reagents. The detailed synthesis method is beyond the scope of this paper, but it has been described in several research articles.
Scientific Research Applications
4-[[3-[(4-Chlorophenyl)methoxy]-2-hydroxypropyl]amino]cyclohexan-1-ol has been extensively used in scientific research to investigate the role of EGFR in cancer, cardiovascular diseases, and neurological disorders. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the activation of EGFR signaling pathways. Additionally, 4-[[3-[(4-Chlorophenyl)methoxy]-2-hydroxypropyl]amino]cyclohexan-1-ol has been used to study the effects of EGFR inhibition on wound healing, angiogenesis, and cardiac function.
properties
IUPAC Name |
4-[[3-[(4-chlorophenyl)methoxy]-2-hydroxypropyl]amino]cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO3/c17-13-3-1-12(2-4-13)10-21-11-16(20)9-18-14-5-7-15(19)8-6-14/h1-4,14-16,18-20H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVSIXHGJJAEEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NCC(COCC2=CC=C(C=C2)Cl)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(bromomethyl)-1-methyl-4-(oxiran-2-ylmethyl)-2H-[1,3]thiazolo[3,2-a]benzimidazol-4-ium;perchlorate](/img/structure/B7452376.png)
![4-[2,5-dimethyl-3-[(Z)-(2-oxo-1-phenylindol-3-ylidene)methyl]pyrrol-1-yl]benzoic acid](/img/structure/B7452384.png)
![Tert-butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)bicyclo[1.1.1]pentan-1-YL)azetidine-1-carboxylate](/img/structure/B7452389.png)
![1-(3,4-dichlorophenyl)-N-[(3,4-dichlorophenyl)methyl]methanamine;oxalic acid](/img/structure/B7452408.png)
![[2-(Azepan-1-yl)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate;1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B7452414.png)
![[2-(furan-2-ylmethylamino)-2-oxoethyl] (4Z)-4-(furan-2-ylmethylidene)-2,3-dihydro-1H-acridine-9-carboxylate](/img/structure/B7452416.png)
![[2-(4-fluoroanilino)-2-oxoethyl] (4Z)-4-(furan-2-ylmethylidene)-2,3-dihydro-1H-acridine-9-carboxylate](/img/structure/B7452422.png)

![N-[2-(4-acetamidoanilino)-2-oxoethyl]-N-ethyl-2-(2-phenylethyl)benzamide](/img/structure/B7452437.png)


![4-[[(1-Benzylpyrrolidin-3-yl)amino]methyl]phenol](/img/structure/B7452448.png)